molecular formula C12H8Cl2O4S B14507269 Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate CAS No. 62807-46-9

Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate

Cat. No.: B14507269
CAS No.: 62807-46-9
M. Wt: 319.2 g/mol
InChI Key: OCFBKINYBSBBNX-UHFFFAOYSA-N
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Description

Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate is an aromatic compound characterized by a phenyl group substituted with chlorine atoms at the 3 and 5 positions, a hydroxyl group at the 2 position, and a sulfonate group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the sulfonation of phenol to introduce the sulfonate group, followed by chlorination to add chlorine atoms at the desired positions. The hydroxyl group is introduced through a hydroxylation reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts and specific solvents are used to optimize yield and purity. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The sulfonate group can be reduced to a sulfonic acid.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Sulfonic acids.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. The pathways involved include disruption of metabolic processes and interference with cellular signaling.

Comparison with Similar Compounds

  • Phenyl 3,5-dichloro-4-hydroxybenzene-1-sulfonate
  • Phenyl 3,5-dibromo-2-hydroxybenzene-1-sulfonate
  • Phenyl 3,5-dichloro-2-methoxybenzene-1-sulfonate

Comparison: Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets.

Properties

CAS No.

62807-46-9

Molecular Formula

C12H8Cl2O4S

Molecular Weight

319.2 g/mol

IUPAC Name

phenyl 3,5-dichloro-2-hydroxybenzenesulfonate

InChI

InChI=1S/C12H8Cl2O4S/c13-8-6-10(14)12(15)11(7-8)19(16,17)18-9-4-2-1-3-5-9/h1-7,15H

InChI Key

OCFBKINYBSBBNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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